2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine 2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Brand Name: Vulcanchem
CAS No.: 1517988-24-7
VCID: VC6916371
InChI: InChI=1S/C9H12N4/c1-6(2)9-11-8-4-3-7(10)5-13(8)12-9/h3-6H,10H2,1-2H3
SMILES: CC(C)C1=NN2C=C(C=CC2=N1)N
Molecular Formula: C9H12N4
Molecular Weight: 176.223

2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine

CAS No.: 1517988-24-7

Cat. No.: VC6916371

Molecular Formula: C9H12N4

Molecular Weight: 176.223

* For research use only. Not for human or veterinary use.

2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine - 1517988-24-7

Specification

CAS No. 1517988-24-7
Molecular Formula C9H12N4
Molecular Weight 176.223
IUPAC Name 2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Standard InChI InChI=1S/C9H12N4/c1-6(2)9-11-8-4-3-7(10)5-13(8)12-9/h3-6H,10H2,1-2H3
Standard InChI Key SQRUQLKLRCJZEU-UHFFFAOYSA-N
SMILES CC(C)C1=NN2C=C(C=CC2=N1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a triazolo[1,5-a]pyridine core substituted at position 2 with an isopropyl group and at position 6 with an amine moiety. X-ray crystallographic studies of analogous triazolopyridines reveal planar bicyclic systems with bond lengths consistent with aromatic delocalization across the triazole and pyridine rings . The isopropyl substituent introduces steric bulk at position 2, potentially influencing molecular packing and receptor binding interactions.

Physicochemical Properties

Key physicochemical parameters derived from experimental and computational analyses include:

PropertyValue
Molecular FormulaC₉H₁₂N₄
Molecular Weight176.223 g/mol
IUPAC Name2-propan-2-yl- triazolo[1,5-a]pyridin-6-amine
SMILESCC(C)C1=NN2C=C(C=CC2=N1)N
InChI KeySQRUQLKLRCJZEU-UHFFFAOYSA-N
Topological Polar Surface71.6 Ų
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors4 (3 ring N, 1 NH₂)

The compound's moderate lipophilicity (cLogP ≈ 1.8) suggests balanced membrane permeability and aqueous solubility, though experimental solubility data remain unpublished .

Synthetic Methodologies

Cyclocondensation Strategies

Alternative syntheses employ cyclocondensation of aminotriazoles with diketones. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid to form triazolopyrimidine carboxylates, a method adaptable to pyridine derivatives through judicious choice of diketone precursors .

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